ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
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Overview
Description
The compound , ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazolo[3,4-d]pyrimidin rings and ethyl benzoate groups. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions to synthesize novel derivatives with possible biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different core structures. For instance, paper describes the synthesis of a compound by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. Similarly, paper and detail the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. These synthetic routes typically involve room temperature reactions and the use of solvents like ethanol and methanol, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, NMR, and mass spectrometry, as well as X-ray diffraction . Theoretical calculations using methods like Hartree Fock and Density Functional Theory have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structures . These techniques would be applicable for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The papers describe the use of synthesized compounds as intermediates for further chemical transformations. For example, the amino-imino derivative mentioned in paper and is used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives. These reactions often involve electrophilic reagents and are carried out under controlled conditions. The reactivity of the compound could be inferred from these related studies, suggesting potential for further functionalization and the creation of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are typically deduced from their structural analysis and experimental characterization. For instance, the solvate formation as described in paper indicates solubility properties and potential interactions with solvents. The spectroscopic data provide insights into the functional groups present and their chemical behavior. The HOMO and LUMO energies calculated in paper give an indication of the compound's electronic properties, which are important for understanding its reactivity and potential as a biological agent.
properties
IUPAC Name |
ethyl 2-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-4-5-9-16(14)25-19(29)13-34-23-26-20-15(21(30)27-23)12-24-28(20)17-10-6-7-11-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGFBCNJYNYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate |
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